
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO3S It is a derivative of benzenesulfonamide, characterized by the presence of diethyl and hydroxymethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylamine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzenesulfonamide.
Reduction: N,N-Diethyl-4-(aminomethyl)benzenesulfonamide.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
科学的研究の応用
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
作用機序
The mechanism of action of N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer .
類似化合物との比較
Similar Compounds
N,N-Diethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
N,N-Diethyl-4-aminobenzenesulfonamide: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
N,N-Diethyl-4-(hydroxymethyl)benzenesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C11H17NO3S |
|---|---|
分子量 |
243.32 g/mol |
IUPAC名 |
N,N-diethyl-4-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-12(4-2)16(14,15)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3 |
InChIキー |
FTVUGGDEGXBIBT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


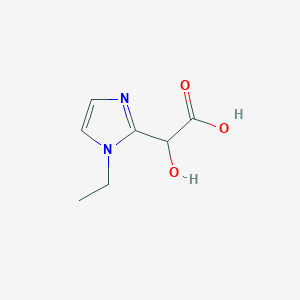
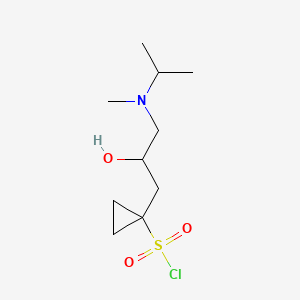
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

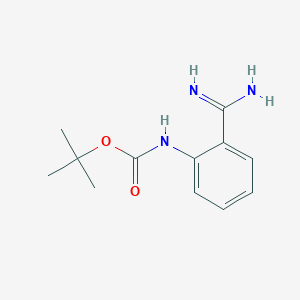
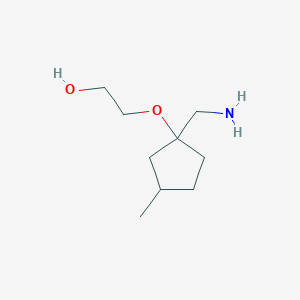




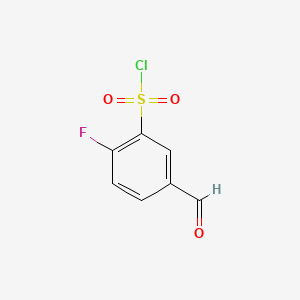
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)


